molecular formula C9H9BO4 B1421340 (7-Methoxybenzofuran-2-yl)boronic acid CAS No. 1094417-81-8

(7-Methoxybenzofuran-2-yl)boronic acid

Cat. No. B1421340
M. Wt: 191.98 g/mol
InChI Key: DZPWZFCRQSOJOO-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)boronic acid is a chemical compound with the molecular formula C9H9BO4 . It has garnered significant interest in the scientific community due to its numerous applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of (7-Methoxybenzofuran-2-yl)boronic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . The average mass is 191.976 Da and the monoisotopic mass is 192.059387 Da .

Relevant Papers A mini-review of papers published in 2013 discusses the diverse range of uses and applications for boronic acids, from therapeutics to separation technologies . This review covers the interaction of boronic acids with proteins, their manipulation, cell labeling, and their use in electrophoresis of glycated molecules .

Scientific Research Applications

Molecular Recognition and Chemosensing

The application of boronic acids in molecular recognition and chemosensing is noteworthy. Zhu et al. (2006) conducted a study on o-(Pyrrolidinylmethyl)phenylboronic acid and its complexes, demonstrating the importance of N-B interactions in boronic acids for chemosensing technologies targeting physiologically important substances like saccharides and catecholamines (Zhu et al., 2006).

Chemical Synthesis and Cross-Coupling Reactions

Loubidi et al. (2016) reported a synthetic pathway utilizing boronic acids in Suzuki–Miyaura cross-coupling reactions, highlighting the utility of boronic acids in organic synthesis and the creation of diversified chemical libraries (Loubidi et al., 2016).

Detection and Monitoring

Aronoff et al. (2013) described a method for detecting boronic acids through excited-state intramolecular proton transfer fluorescence. This technique is valuable for monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).

Fluorescent Sensors for Carbohydrates

The development of fluorescent sensors for carbohydrates using boronic acids is a significant application. Wang et al. (2005) discovered a water-soluble boronic acid that exhibits unique fluorescence changes at three wavelengths upon binding with sugars, underlining the potential of boronic acids in the design of carbohydrate sensors (Wang et al., 2005).

Adsorption and Removal of Boron

Yu et al. (2013) studied a salicylic-HCHO typed functional polymeric resin for boron adsorption, demonstrating the effectiveness of boronic acid-containing polymers in environmental applications, such as the removal of boron from aqueous solutions (Yu et al., 2013).

Biomedical Applications

Cambre and Sumerlin (2011) discussed the biomedical applications of boronic acid polymers, including their use in the treatment of diseases like HIV, obesity, diabetes, and cancer. This highlights the potential of boronic acid-containing compounds in medical research and therapeutics (Cambre & Sumerlin, 2011).

Sensing Applications

Lacina et al. (2014) reviewed the use of boronic acids in various sensing applications, emphasizing their interactions with diols and Lewis bases, which leads to their utility in detecting biological active substances (Lacina et al., 2014).

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPWZFCRQSOJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C(=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxybenzofuran-2-yl)boronic acid

CAS RN

1094417-81-8
Record name (7-methoxy-1-benzofuran-2-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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